![molecular formula C12H9F3N2O2 B12883951 N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide CAS No. 62039-95-6](/img/structure/B12883951.png)
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an oxazole ring, and a benzamide moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and biological properties of the compound . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar structure but lacks the oxazole ring.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but has a different functional group arrangement
Uniqueness
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is unique due to the combination of the trifluoromethyl group, oxazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
62039-95-6 |
|---|---|
Formule moléculaire |
C12H9F3N2O2 |
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
N-methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-16-11(18)8-5-3-2-4-7(8)9-6-10(17-19-9)12(13,14)15/h2-6H,1H3,(H,16,18) |
Clé InChI |
DZZSIKFCGXJSQO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1C2=CC(=NO2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
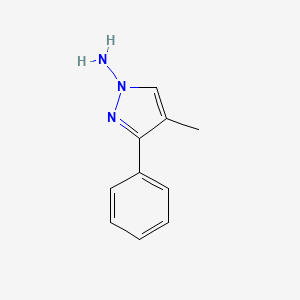
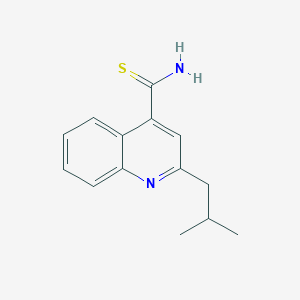
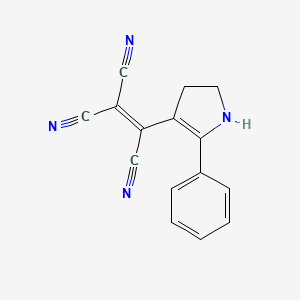


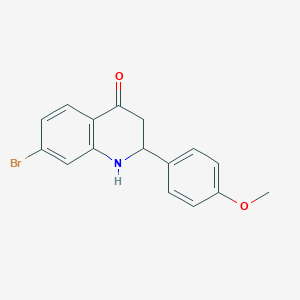
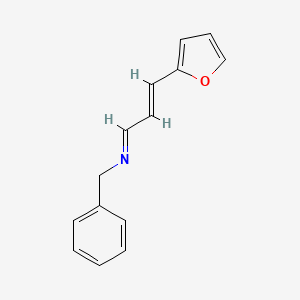
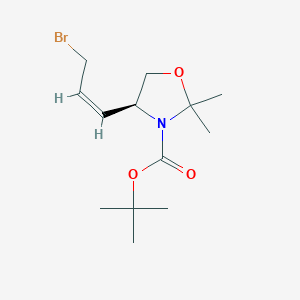
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
